Cas no 946-80-5 (Benzyl phenyl ether)

Benzyl phenyl ether structure
Benzyl phenyl ether structure
Product Name:Benzyl phenyl ether
كاس عدد:946-80-5
وسط:C13H12O
ميغاواط:184.233783721924
MDL:MFCD00020660
CID:83246
PubChem ID:70352
Update Time:2023-10-31

Benzyl phenyl ether الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (Benzyloxy)benzene
    • Benzyl Phenyl Ether
    • Benzyloxybenzene
    • Phenyl benzyl ether
    • Benzene, (phenoxymethyl)-
    • Ether, benzyl phenyl
    • benzyloxy-benzene
    • BENZYLPHENYLETHER
    • .alpha.-Phenylanisole
    • Anisole, .alpha.-phenyl-
    • Benzyl phenyl ether, 98%
    • BUE863N0L8
    • BOTNYLSAWDQNEX-UHFFFAOYSA-N
    • (phenylmethoxy)benzene
    • phenoxymethylbenzene
    • alpha-Phenylanisole
    • Anisole, alpha-phenyl-
    • benzylphenyl ether
    • phenylmethoxybenzene
    • Benzene, (phenoxymethyl)- (9CI)
    • (Phenoxymethyl)-benzene
    • (Phenoxymethyl)benzene (ACI)
    • Ether, benzyl phenyl (6CI, 7CI, 8CI)
    • Anisole, α-phenyl-
    • NSC 77971
    • Benzyl phenyl ether
    • MDL: MFCD00020660
    • نواة داخلي: 1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • مفتاح Inchi: BOTNYLSAWDQNEX-UHFFFAOYSA-N
    • ابتسامات: O(CC1C=CC=CC=1)C1C=CC=CC=1
    • برن: 2045713

حساب السمة

  • نوعية دقيقة: 184.08900
  • النظائر كتلة واحدة: 184.088815
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 3
  • تعقيدات: 143
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: none
  • إكسلوغ 3: 3.8
  • طوبولوجي سطح القطب: 9.2

الخصائص التجريبية

  • اللون / الشكل: 淡 棕色-橙色 大块
  • كثيف: 1.0120 (rough estimate)
  • نقطة انصهار: 38.0 to 42.0 deg-C
  • نقطة الغليان: 288°C(lit.)
  • نقطة الوميض: 华氏:235.4 °F
    摄氏:113 °C
  • انكسار: 1.5641 (estimate)
  • معامل توزيع المياه: Insoluble in water.
  • بسا: 9.23000
  • لوغب: 3.26560
  • الذوبان: 未确定

Benzyl phenyl ether أمن المعلومات

Benzyl phenyl ether بيانات الجمارك

  • رمز النظام المنسق:2909309090
  • بيانات الجمارك:

    中国海关编码:

    2909309090

    概述:

    2909309090 其他芳香醚及其卤化衍生物、磺化、硝化衍生物(包括亚硝化衍生物)。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzyl phenyl ether الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Alichem
A019087226-500g
(Benzyloxy)benzene
946-80-5 95%
500g
$519.40 2023-08-31
Fluorochem
023290-1g
Benzyl phenyl ether
946-80-5 95%
1g
£10.00 2022-03-01
Fluorochem
023290-5g
Benzyl phenyl ether
946-80-5 95%
5g
£11.00 2022-03-01
Fluorochem
023290-10g
Benzyl phenyl ether
946-80-5 95%
10g
£18.00 2022-03-01
Fluorochem
023290-25g
Benzyl phenyl ether
946-80-5 95%
25g
£34.00 2022-03-01
Fluorochem
023290-100g
Benzyl phenyl ether
946-80-5 95%
100g
£78.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B153000-5g
Benzyl phenyl ether
946-80-5 >98.0%(GC)
5g
¥103.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B153000-25g
Benzyl phenyl ether
946-80-5 >98.0%(GC)
25g
¥265.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B153000-100g
Benzyl phenyl ether
946-80-5 >98.0%(GC)
100g
¥848.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B153000-500g
Benzyl phenyl ether
946-80-5 >98.0%(GC)
500g
¥2992.90 2023-09-04

Benzyl phenyl ether طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  40 min, 100 °C
المراجع
Heterogeneous phase alkylation of phenols making use of phase transfer catalysis and microwave irradiation
Keglevich, Gyorgy; Balint, Erika; Karsai, Eva; Varga, Judit; Grun, Alajos; et al, Letters in Organic Chemistry, 2009, 6(7), 535-539

طريقة الإنتاج 2

رد فعل الشرط
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: 1-Butyl-3-methylimidazolium hydroxide ;  2 h, pH 9.3, 70 °C
المراجع
Ionic liquids as reagent and reaction medium. Preparation of alkyl aryl ethers
Mohanazadeh, Farajollah; Aghvami, Majid, Monatshefte fuer Chemie, 2007, 138(1), 47-49

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ,  Water ;  1 min, 50 °C
المراجع
Modular microreaction systems for homogeneously and heterogeneously catalyzed chemical synthesis
Snyder, Daniel A.; Noti, Christian; Seeberger, Peter H.; Schael, Frank; Bieber, Thomas; et al, Helvetica Chimica Acta, 2005, 88(1), 1-9

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltrimethylammonium chloride Solvents: Dichloromethane
المراجع
Catalytic activity of an octopus-type calixarene on the formation of ethers
Taniguchi, Hisaji; Nomura, Eisaku, Chemistry Letters, 1988, (10), 1773-6

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Tris(dimethylamino)phosphine
المراجع
Metalation and formation of carbanions in a hexametapol medium. II. Anions containing heteroatoms (O,S,N)
Normant, Henri; Cuvigny, Therese, Bulletin de la Societe Chimique de France, 1965, (6), 1866-72

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1 h, 180 °C
المراجع
Organic carbonates: sustainable and environmentally-friendly ethylation, allylation, and benzylation reagents
Kreye, Oliver; Over, Lena Charlotte; Nitsche, Tobias; Lange, Ralph Z.; Meier, Michael A. R., Tetrahedron, 2015, 71(2), 293-300

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  2 h, 60 °C
المراجع
Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethers
Li, Jing; Wang, Zhong-Xia, Chemical Communications (Cambridge, 2018, 54(17), 2138-2141

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  12 h, 80 °C
المراجع
Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalyzed dehydrative nucleophilic displacement reactions
Cullen, Adam; Muller, Alfred J.; Williams, D. Bradley G., RSC Advances, 2017, 7(67), 42168-42171

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Dichloromethane ,  Water ;  30 min, 298 K
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Catalytic investigations of calix[4]arene scaffold based phase transfer catalyst
Srivastava, Pallavi; Srivastava, Rajendra, Tetrahedron Letters, 2007, 48(26), 4489-4493

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, 2-hydroxypropyl sulfate Solvents: Benzene
المراجع
O-Alkylation of phenol and N-alkylation of amides or imides under the synergistic effect of KF-alumina by catalysis of TBHPAS
Zhang, Chuan-xin; Si, Wan-ling; Guo, Rao-guo; Liu, Zhen-zhong, Shangqiu Shifan Xueyuan Xuebao, 2001, 17(4), 73-76

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux; 12 h, reflux
المراجع
Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous Flow
Kooli, Anni ; Wesenberg, Lars ; Beslac, Marko; Krech, Anastasiya ; Lopp, Margus ; et al, European Journal of Organic Chemistry, 2022, 2022(20),

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: 5,11,17,23,29,35-Hexakis(1,1-dimethylethyl)-37,38,39,40,41,42-hexakis[2-[2-(2-me… Solvents: Dichloromethane
المراجع
Catalytic ability of octopus-type calixarene in the formation of ethers from phenols and alkyl halides or 1-chloro-4-nitrobenzene
Taniguchi, Hisaji; Otsuji, Yoshio; Nomura, Eisaku, Bulletin of the Chemical Society of Japan, 1995, 68(12), 3563-7

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Solvents: Choline, hydroxide ,  Water ;  1 h, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
An alternative route for boron phenoxide preparation from arylboronic acid and its application for C-O bond formation
Joo, Seong-Ryu; Lim, In-Kyun; Kim, Seung-Hoi, Tetrahedron Letters, 2020, 61(34),

طريقة الإنتاج 14

رد فعل الشرط
1.1 Catalysts: Tetrabutylammonium bromide Solvents: 2-Methyltetrahydrofuran ,  Water ;  1 h, reflux
المراجع
2-Methyltetrahydrofuran as an alternative to dichloromethane in 2-phase reactions
Ripin, David H. Brown; Vetelino, Michael, Synlett, 2003, (15),

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Cesium carbonate ,  Sodium iodide Solvents: Dichloromethane ;  2 h, 80 °C
المراجع
Oligomeric Benzylsulfonium Salts: Facile Benzylation via High-Load ROMP Reagents
Zhang, Mianji; Flynn, Daniel L.; Hanson, Paul R., Journal of Organic Chemistry, 2007, 72(9), 3194-3198

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: 1,10-Phenanthroline ,  Potassium fluoride Catalysts: Cuprous iodide ;  5 h, 110 °C
المراجع
Copper-catalyzed etherification of aryl iodides using KF/Al2O3. An improved protocol
Hosseinzadeh, Rahman; Tajbakhsh, Mahmood; Mohadjerani, Maryam; Alikarami, Mohammad, Synlett, 2005, (7), 1101-1104

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
المراجع
Solid-liquid phase transfer catalysis without solvent: further improvement in SNAr reactions
Loupy, Andre; Philippon, Noelle; Pigeon, Philippe; Sansoulet, Jean; Galons, Herve, Synthetic Communications, 1990, 20(18), 2855-64

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide ,  Bis(pinacolato)diborane Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt → 85 °C; 3 h, 80 - 85 °C
المراجع
Preparation of 4-(3-(hydroxymethyl)phenoxy)benzonitrile as crisaborole impurity and its application in the dehalogenation of aromatic compounds
, China, , ,

طريقة الإنتاج 19

رد فعل الشرط
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
المراجع
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide Solvents: Water ;  2 h, rt
المراجع
Tetrabutylammonium bromide-mediated benzylation of phenols in water under mild condition
Wang, Hailei; Ma, Yuping; Tian, Heng; Yu, Ajuan; Chang, Junbiao; et al, Tetrahedron, 2014, 70(16), 2669-2673

Benzyl phenyl ether Raw materials

Benzyl phenyl ether Preparation Products

Benzyl phenyl ether الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:946-80-5)Benzyl phenyl ether
رقم الطلب:A845040
حالة المخزون:in Stock
كمية:500g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:04
الأسعار ($):376.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:946-80-5)Benzyl phenyl ether
A845040
نقاء:99%
كمية:500g
الأسعار ($):376.0